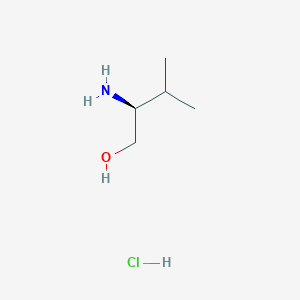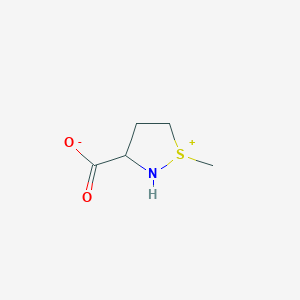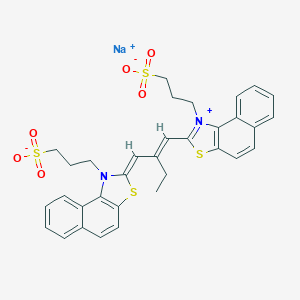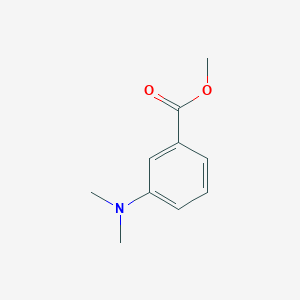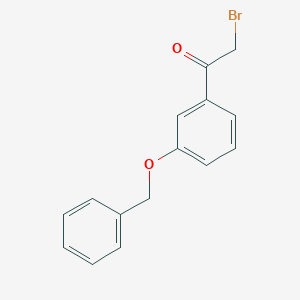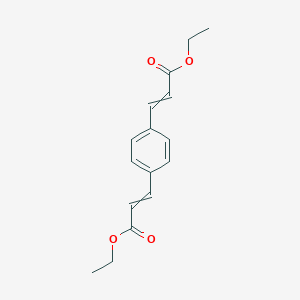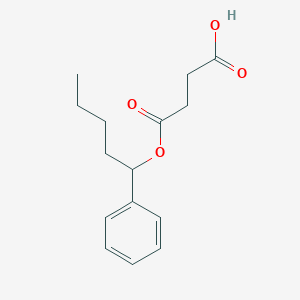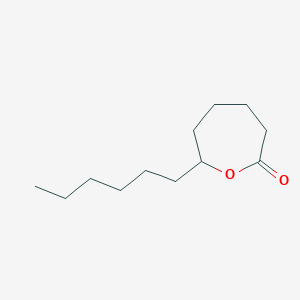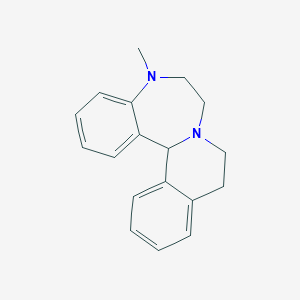
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) and is a potential therapeutic agent for various diseases.
Mecanismo De Acción
TIBO acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and inhibits the reverse transcriptase enzyme of HIV-1 virus. It binds to the hydrophobic pocket of the enzyme and prevents the conversion of viral RNA into DNA. TIBO also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The neuroprotective effects of TIBO are attributed to its antioxidant properties and its ability to modulate the expression of various genes involved in neuronal survival.
Efectos Bioquímicos Y Fisiológicos
TIBO has been shown to exhibit low toxicity and high selectivity towards its target enzymes. It has been found to have a high affinity for the reverse transcriptase enzyme of HIV-1 virus and exhibits potent antiviral activity. TIBO also exhibits cytotoxic effects on cancer cells, while sparing normal cells. The neuroprotective effects of TIBO are attributed to its ability to scavenge free radicals and prevent oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TIBO has several advantages as a therapeutic agent. It exhibits low toxicity, high selectivity, and potent activity against its target enzymes. TIBO also shows promising results in inhibiting the growth of cancer cells and protecting neurons from oxidative stress. However, the limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus.
Direcciones Futuras
The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. TIBO analogs with improved solubility and bioavailability are being developed to enhance its therapeutic potential. The potential of TIBO in treating other viral infections, such as hepatitis B and C, is also being explored. The molecular mechanism of TIBO's neuroprotective effects is still not fully understood and requires further investigation.
Conclusion:
In conclusion, TIBO is a heterocyclic compound with unique properties that make it a promising therapeutic agent for various diseases. Its antiviral, anticancer, and neuroprotective properties have been extensively studied, and it exhibits low toxicity and high selectivity towards its target enzymes. The limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus. The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of TIBO involves the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpyridine in the presence of sodium hydride. The reaction produces 5-methyl-6,7-dichloro-2-(4-methylpiperazin-1-yl)-1,4-dihydroquinoxaline, which is then subjected to reduction with sodium borohydride to obtain TIBO. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
TIBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. TIBO has been found to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase enzyme. It also shows promising results in inhibiting the growth of cancer cells. TIBO has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
Número CAS |
19007-31-9 |
|---|---|
Nombre del producto |
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20N2/c1-19-12-13-20-11-10-14-6-2-3-7-15(14)18(20)16-8-4-5-9-17(16)19/h2-9,18H,10-13H2,1H3 |
Clave InChI |
KBFMNITYIDHUPK-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
SMILES canónico |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
Sinónimos |
5,6,7,9,10,14b-Hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



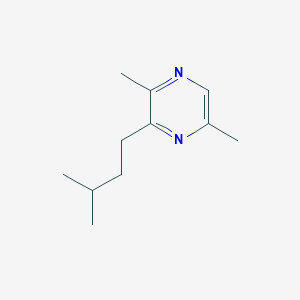
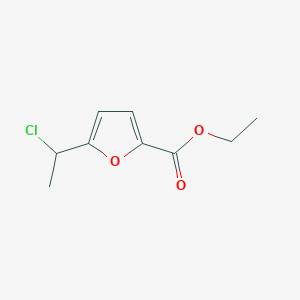
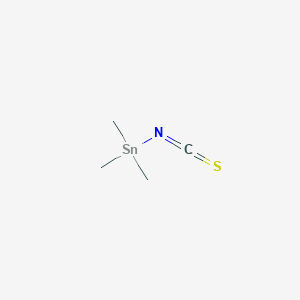
acetic acid](/img/structure/B90747.png)
